molecular formula C3H5ClO2 B15088154 Ethyl-d5 chloroformate CAS No. 1056938-00-1

Ethyl-d5 chloroformate

Cat. No.: B15088154
CAS No.: 1056938-00-1
M. Wt: 113.55 g/mol
InChI Key: RIFGWPKJUGCATF-ZBJDZAJPSA-N
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Description

Ethyl-d5 chloroformate is a deuterated derivative of ethyl chloroformate, a reagent widely established for the rapid derivatization of a broad range of metabolites in biological samples for Gas Chromatography-Mass Spectrometry (GC-MS) analysis . The incorporation of five deuterium atoms in the ethoxy group makes it an ideal internal standard for the quantitative analysis of compounds derivatized with non-deuterated ethyl chloroformate, enabling precise quantification via isotope dilution mass spectrometry and correcting for analytical variability. The primary research value of ethyl chloroformate lies in its application to metabonomic profiling; it allows for the efficient analysis of complex biological fluids like urine to investigate changes in the metabonome of a living system with a perturbed metabolic network, such as in disease onset and progression studies . Furthermore, its utility extends to environmental and food safety analysis, where it has been successfully applied to the determination of compounds like bisphenol-A in water and milk samples . The mechanism of action involves the derivatization of functional groups such as primary amines, carboxyls, and hydroxyls, converting polar, non-volatile metabolites into volatile and thermally stable derivatives suitable for GC-MS separation and detection. This process improves chromatographic performance and enhances detection sensitivity. Ethyl chloroformate is a colorless liquid with a pungent odor and is highly flammable, toxic, and corrosive . It decomposes in water and reacts exothermically with moist air, emitting fumes of hydrochloric acid . Appropriate personal protective equipment, including an air-line mask or self-contained breathing apparatus, is mandatory when handling this compound . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1056938-00-1

Molecular Formula

C3H5ClO2

Molecular Weight

113.55 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl carbonochloridate

InChI

InChI=1S/C3H5ClO2/c1-2-6-3(4)5/h2H2,1H3/i1D3,2D2

InChI Key

RIFGWPKJUGCATF-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)Cl

Canonical SMILES

CCOC(=O)Cl

Origin of Product

United States

Synthetic Methodologies for Ethyl D5 Chloroformate and Precursors

Isotopic Deuteration Strategies for Ethyl Moieties

The foundational step in synthesizing Ethyl-d5 chloroformate is the acquisition of an ethyl group enriched with deuterium (B1214612). This is primarily achieved through the synthesis of deuterated ethanol (B145695).

The most common precursor for the ethyl-d5 moiety is ethanol-d6 (B42895) (C2D5OD) or ethanol-d5 (B126515) (CH3CD2OD or CD3CH2OD), from which the hydroxyl proton is lost during subsequent reactions. wikipedia.org Several strategies exist for the synthesis of deuterated ethanol.

One established industrial method involves the reaction of calcium carbide with heavy water (D2O) to produce deuterated acetylene (B1199291). guidechem.com This is followed by the hydration of the deuterated acetylene in the presence of D2O and a catalyst, such as a mercury salt, to yield deuterated acetaldehyde (B116499). guidechem.com Finally, the deuterated acetaldehyde is reduced with deuterium gas (D2) over a catalyst like nickel to produce ethanol-d6. guidechem.com

Another powerful and more recent approach involves direct hydrogen-deuterium (H/D) exchange on ethanol itself. google.comjustia.com This method utilizes a catalyst, often a ruthenium complex, to facilitate the exchange of hydrogen atoms for deuterium atoms using D2O as the deuterium source. google.comacs.org This technique can be highly efficient, achieving high conversion rates to deuterated ethanol. google.comgoogle.com The reaction can be tailored to achieve deuteration at specific positions, such as selectively on the α-carbon. justia.com

A further method involves the reduction of acetic acid or its derivatives with deuterium gas in the presence of a transition metal catalyst. justia.com

Direct H/D exchange reactions are a cornerstone for the selective labeling of organic molecules. acs.org For alcohols like ethanol, homogeneous catalysis offers a practical route for deuteration. acs.org Ruthenium pincer complexes have proven to be particularly effective catalysts for this transformation, using the inexpensive and readily available D2O as the deuterium source. acs.org

These catalytic systems can achieve high levels of deuterium incorporation at the α and β positions of primary and secondary alcohols. acs.org The process is attractive for its efficiency, the potential for large-scale synthesis, and the use of low catalyst loadings. acs.org The selectivity of the exchange can sometimes be controlled; for instance, experimental conditions can be tuned to favor deuteration at the α-position relative to the hydroxyl group. justia.comoup.com Such selective labeling is crucial for mechanistic studies where the position of the isotopic label provides specific insights into reaction pathways. acs.orgchem-station.com

Chemical Synthesis of this compound

Once the deuterated ethanol precursor is synthesized and purified, it is converted to this compound.

The standard industrial method for producing chloroformates is the reaction of an alcohol with phosgene (B1210022) (COCl2). google.comwikipedia.orgprepchem.com To synthesize this compound, deuterated ethanol (e.g., ethanol-d6) is used in place of standard ethanol. wikipedia.orgnobracat-isotopes.com

The reaction involves treating the deuterated ethanol with phosgene, typically in excess, at low temperatures (below 10°C) to minimize the formation of byproducts like diethyl carbonate. prepchem.com The reaction is highly exothermic and evolves hydrogen chloride gas. prepchem.com

Reaction: C2D5OD + COCl2 → C2D5OCOCl + DCl

A more recent adaptation involves reacting ethanol vapor with phosgene under negative pressure, which increases the contact area between reactants and allows for the use of a near-theoretical molar ratio, reducing phosgene usage and side reactions. google.com Another approach involves atomizing the alcohol into a reactor with gaseous phosgene, allowing the reaction to occur efficiently in a fog phase. google.com

Due to the extreme toxicity of phosgene gas, safer alternatives have been developed. kobe-u.ac.jp Triphosgene (bis(trichloromethyl) carbonate), a stable solid, and diphosgene (trichloromethyl chloroformate), a liquid, are common substitutes. kobe-u.ac.jporgsyn.org These compounds decompose under specific conditions to generate phosgene in situ, making them easier and safer to handle for laboratory-scale synthesis. kobe-u.ac.jpresearchgate.net The reaction of deuterated ethanol with triphosgene, often in the presence of a base catalyst, provides an alternative route to this compound, avoiding the direct handling of phosgene gas. orgsyn.orgresearchgate.net

Isotopic Purity and Enrichment Assessment

Determining the isotopic purity and the precise location of deuterium atoms is a critical final step. rsc.orgnih.gov This ensures the quality of the labeled compound for its intended application, as isotopic impurities can complicate experimental results. nih.gov

Several analytical techniques are employed for this purpose:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI-HRMS), is a rapid and highly sensitive method for determining isotopic purity. nih.govresearchgate.net It distinguishes between the different H/D isotopologues (e.g., d0 to d5) based on their mass-to-charge ratios and calculates isotopic enrichment from the relative abundance of their ions. nih.govresearchgate.net Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of impurities before analysis, further improving accuracy. rsc.orgalmacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structural integrity of the molecule and the specific sites of deuteration. rsc.org While ¹H NMR can show the reduction or disappearance of signals at deuterated positions, ²H (Deuterium) NMR directly detects the deuterium nuclei, confirming their locations. justia.comnih.gov

These methods are often used in conjunction to provide a comprehensive evaluation of both the isotopic enrichment and the structural fidelity of the synthesized this compound. rsc.org

Spectroscopic and Analytical Characterization of Ethyl D5 Chloroformate and Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy

The substitution of hydrogen with deuterium (B1214612) in ethyl-d5 chloroformate profoundly influences its NMR characteristics, offering distinct advantages in the structural analysis of its derivatives.

Application of Deuterium Labeling in ¹H NMR Spectral Simplification

Deuterium labeling, the process of replacing hydrogen atoms with deuterium, is a powerful technique for simplifying proton nuclear magnetic resonance (¹H NMR) spectra. studymind.co.uk Since deuterium has a different gyromagnetic ratio and resonates at a vastly different frequency from protons, the substitution of the five ethyl protons in this compound effectively removes their signals from the ¹H NMR spectrum. This leads to a significant reduction in spectral complexity, minimizing signal overlap and simplifying the interpretation of the remaining proton signals in a molecule. nih.gov

When this compound is used as a derivatizing agent, the resulting molecule will lack the characteristic ethyl group signals (a quartet and a triplet) that would be present if its non-deuterated counterpart were used. This spectral simplification is particularly advantageous in the analysis of complex molecules where numerous proton signals may overlap, allowing for clearer observation and assignment of other key proton resonances within the molecule.

Multidimensional NMR Techniques for Structural Elucidation of Deuterated Species

Multidimensional NMR techniques are indispensable for the complete structural assignment of complex molecules, including those derivatized with this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about connectivity within a molecule. sdsu.eduscribd.com

COSY spectra reveal proton-proton (¹H-¹H) spin-spin couplings, helping to identify adjacent protons in a spin system. sdsu.educreative-biostructure.com While the deuterated ethyl group of an this compound derivative will not show COSY correlations, this technique remains vital for elucidating the structure of the rest of the molecule.

HSQC experiments correlate the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. creative-biostructure.compressbooks.pubyoutube.com An HSQC spectrum of a molecule derivatized with this compound would not show cross-peaks for the ethyl group protons, but it would be instrumental in assigning the carbons and their attached protons in the remainder of the molecule.

HMBC provides information on longer-range couplings (typically 2-4 bonds) between protons and carbons. scribd.com This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. For an this compound derivative, HMBC could show a correlation between a proton on the analyte molecule and the carbonyl carbon of the chloroformate moiety, confirming the site of derivatization.

The combination of these techniques allows for a comprehensive structural elucidation of molecules derivatized with this compound.

Carbon-13 and Other Nuclei NMR Characterization of this compound Derivatives

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. In derivatives of this compound, the carbonyl carbon of the chloroformate group can be readily identified in the ¹³C NMR spectrum. The chemical shift of this carbon can provide insights into the electronic environment of the derivatized functional group.

The deuterated ethyl carbons (CD₂ and CD₃) will also be present in the ¹³C NMR spectrum, but their signals will be split into multiplets due to coupling with deuterium (a spin-1 nucleus). Furthermore, the deuterium atoms cause a slight upfield shift in the resonance of the attached carbons, known as an isotope shift. This can be a useful diagnostic tool for confirming the presence of the deuterated label. cdnsciencepub.com

NMR spectroscopy of other nuclei, such as oxygen-17 (¹⁷O), can also be employed for a more in-depth characterization of these compounds, providing further details about the electronic structure around the chloroformate group.

High-Resolution Mass Spectrometry and Isotopic Profiling

The five deuterium atoms in this compound make it an excellent internal standard for quantitative mass spectrometry, a technique that relies on precise mass measurements.

Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds in complex mixtures. clearsynth.com This technique involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. This compound is an ideal internal standard for analytes that can be derivatized with it. clearsynth.comnih.gov

The analyte and the internal standard are chemically identical and thus exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. acs.org However, they are distinguishable by their mass-to-charge ratio (m/z) due to the mass difference between hydrogen and deuterium. By comparing the signal intensity of the analyte to that of the known amount of the internal standard, the concentration of the analyte in the original sample can be accurately determined. oup.com This method effectively corrects for sample loss during preparation and for variations in instrument response, also known as matrix effects. myadlm.org

Table 1: Example Ion Pairs for Quantitative Analysis

Analyte Derivative Fragmentm/z (d0)Ethyl-d5 Derivative Fragmentm/z (d5)Mass Difference
[M-Cl]⁺X[M-Cl]⁺X+55
[M-ethoxy]⁺Y[M-ethoxy-d5]⁺Y0
[Analyte-CO₂]⁺Z[Analyte-CO₂]⁺Z0

Note: X, Y, and Z represent the mass of the respective fragments from the non-deuterated analyte.

Derivatization Strategies Utilizing this compound for Enhanced MS Detection and Selectivity

Derivatization with this compound is a powerful strategy to improve the analytical performance of mass spectrometry for a wide range of compounds. core.ac.uk Ethyl chloroformate reacts with various functional groups, including amines, phenols, and thiols, to form stable carbamate (B1207046), carbonate, and thiocarbonate derivatives, respectively. scispace.com

This derivatization offers several advantages:

Improved Chromatographic Properties: The resulting derivatives are often less polar and more volatile than the parent compounds, leading to better peak shapes and resolution in gas chromatography (GC) and liquid chromatography (LC).

Enhanced Ionization Efficiency: The ethyl carbamate group can improve the ionization efficiency of the analyte in the mass spectrometer, leading to higher signal intensity and lower detection limits. nih.gov

Increased Specificity: Derivatization can introduce a specific fragmentation pattern that is characteristic of the analyte, increasing the selectivity of the analysis, especially in complex matrices.

The use of the deuterated reagent, this compound, provides the added benefit of a built-in internal standard for accurate quantification, as described in the previous section. This combined approach of derivatization and isotope dilution is a cornerstone of modern quantitative bioanalysis and metabolomics.

Fragmentation Pathway Analysis of this compound Derived Ions

The analysis of the fragmentation pathway of ions derived from this compound provides crucial insights into its molecular structure and stability under mass spectrometric conditions. While direct studies on the deuterated form are limited, the fragmentation pattern can be reliably inferred from its non-deuterated counterpart, ethyl chloroformate, considering the mass shift introduced by the five deuterium atoms on the ethyl group. The fragmentation of ethyl chloroformate and, by extension, its deuterated analog, is influenced by the presence of the ester and the chloro functional groups.

Under electron ionization (EI), the ethyl chloroformate molecule readily loses an electron to form a molecular ion. The fragmentation of this molecular ion and subsequent daughter ions follows predictable pathways, including alpha-cleavages and the loss of stable neutral molecules. For this compound, the key fragments will exhibit a mass increase of 5 daltons compared to the corresponding fragments of ethyl chloroformate whenever the deuterated ethyl group is retained.

The primary fragmentation pathways observed for ethyl chloroformate, and anticipated for its d5 analog, involve the cleavage of bonds adjacent to the carbonyl group and the loss of the chlorine atom or the ethoxy group. The presence of deuterium atoms in this compound serves as a valuable label to trace the origin of different fragment ions.

Below is a data table summarizing the expected major fragment ions in the mass spectrum of this compound, based on the known fragmentation of ethyl chloroformate. The proposed structures and neutral losses are also included.

m/z (for this compound) Proposed Ion Structure Proposed Neutral Loss
113/115[C2D5OCOCl]+•(Molecular Ion)
78[C2D5O]+•Cl
68/70[COCl]+•OC2D5
34[C2D5]+•OCOCl
29[CD2=CDH]+•HCl

Detailed Research Findings:

The fragmentation of this compound is initiated by the formation of the molecular ion, [C2D5OCOCl]+•, which will appear as a doublet at m/z 113 and 115 due to the isotopic abundance of 35Cl and 37Cl.

One of the primary fragmentation routes involves the homolytic cleavage of the C-Cl bond, leading to the loss of a chlorine radical (•Cl) and the formation of the acylium ion [C2D5OCO]+ at m/z 78. This is a common pathway for acyl chlorides.

Another significant fragmentation pathway is the cleavage of the C-O bond between the carbonyl carbon and the ethoxy group. This results in the loss of a deuterated ethoxy radical (•OC2D5) and the formation of the chlorocarbonyl cation, [COCl]+. This ion will also appear as a doublet at m/z 68 and 70.

Cleavage of the O-C2D5 bond can also occur, leading to the formation of the deuterated ethyl cation, [C2D5]+, at m/z 34 and the loss of a neutral OCOCl radical.

Furthermore, a rearrangement reaction involving the elimination of a neutral hydrogen chloride (HCl) molecule can occur, although in the deuterated analog, this would likely be DCl. However, a more common rearrangement in similar compounds is the loss of ethene. For this compound, this would involve the loss of deuterated ethene (C2D4), but a more probable fragmentation is the loss of a smaller neutral molecule. For instance, the molecular ion can undergo rearrangement and lose a molecule of deuterated ethene to form an ion radical. A potential fragmentation could also lead to the formation of an ion at m/z 29, corresponding to [CD2=CDH]+•, resulting from the loss of HCl. docbrown.info

The fragmentation pattern of esters is also relevant here. Esters typically undergo alpha-cleavage and McLafferty rearrangement. libretexts.orglibretexts.org For this compound, the alpha-cleavage at the carbonyl group is a dominant pathway, as described above.

It is important to note that the derivatization of compounds with ethyl chloroformate is a common technique in gas chromatography-mass spectrometry (GC-MS) analysis. nih.govresearchgate.net The fragmentation patterns of these derivatives are often dominated by the fragmentation of the derivatizing agent itself, which underscores the importance of understanding the mass spectrum of ethyl chloroformate and its deuterated analogs. The fragmentation of the ethyl chloroformate moiety in these derivatives provides characteristic ions that can be used for identification and quantification. nih.gov

Mechanistic Investigations Employing Ethyl D5 Chloroformate

Kinetic Isotope Effect Studies in Chloroformate Reactions

The kinetic isotope effect (KIE) is a powerful phenomenon for investigating reaction mechanisms. wikipedia.org It is defined as the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope (kL/kH). wikipedia.orglibretexts.org The magnitude of the KIE can provide insights into the rate-determining step and the structure of the transition state. osti.gov

Differentiation of Primary and Secondary Isotope Effects in Reaction Rate Determination

In the context of ethyl-d5 chloroformate, the deuterium (B1214612) substitution is on the ethyl group, which is not directly involved in the bond-breaking or bond-forming events at the carbonyl carbon during many typical reactions of chloroformates. This positioning leads to the observation of secondary kinetic isotope effects (SKIEs).

Primary Kinetic Isotope Effects (PKIEs) are observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. dalalinstitute.comlibretexts.org These effects are generally large. libretexts.orgpediaa.com For instance, the cleavage of a C-H bond versus a C-D bond can lead to a significant rate difference. libretexts.org

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position remote from the reacting center. wikipedia.orglibretexts.org These effects are typically smaller than PKIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). wikipedia.orgpediaa.com SKIEs arise from changes in the vibrational frequencies of bonds to the isotope at the transition state compared to the reactant. pediaa.com

The use of this compound allows for the study of α- and β-secondary isotope effects. The deuterium atoms are at the α and β positions relative to the oxygen atom of the ethoxy group. Changes in the hybridization of the atoms in the ethyl group as the reaction proceeds can influence the vibrational frequencies and thus the reaction rate. For example, SN1 reactions often exhibit large SKIEs, while SN2 reactions typically show SKIEs closer to or less than unity. dalalinstitute.com

Elucidation of Solvolytic Mechanisms of Chloroformates and Deuterium Isotope Effects

Solvolysis reactions of chloroformates, where the solvent acts as the nucleophile, have been extensively studied to understand their mechanisms. nih.gov These reactions can proceed through various pathways, including associative (bimolecular) or dissociative (unimolecular) mechanisms. The use of deuterated solvents and substrates like this compound provides valuable data.

Studies on the solvolysis of various chloroformates have utilized the Grunwald-Winstein equation to analyze the effect of solvent nucleophilicity and ionizing power on reaction rates. nih.govkoreascience.krmdpi.com For ethyl chloroformate, solvolysis in most solvents is believed to occur through an associative mechanism, often involving an addition-elimination pathway. mdpi.com However, in highly ionizing and weakly nucleophilic solvents, a dissociative mechanism may become significant.

A key indicator of the mechanism is the solvent kinetic isotope effect (SKIE), determined by comparing reaction rates in a protic solvent (e.g., methanol, CH3OH) versus its deuterated counterpart (e.g., methanol-d, CH3OD). nih.govrsc.org A significant SKIE (kMeOH/kMeOD > 1) often points to general-base catalysis by the solvent, which is characteristic of an associative mechanism where the solvent acts as a nucleophile in the rate-determining step. nih.govkoreascience.kr For example, large SKIEs have been observed in the methanolysis of phenyl chloroformates, supporting an associative transition state. rsc.org

While direct studies on this compound are not abundant in the provided search results, the principles derived from studies on other chloroformates and deuterated systems are directly applicable. The isotope effect measured with this compound would be a substrate isotope effect, providing complementary information to the solvent isotope effect.

Determination of Rate-Determining Steps and Transition State Structures

The magnitude of the KIE is intimately linked to the nature of the transition state. By measuring the KIE for reactions of this compound, researchers can infer details about the geometry and vibrational properties of the transition state.

In an associative mechanism for chloroformate reactions, the transition state involves the formation of a new bond between the nucleophile and the carbonyl carbon. rsc.org This leads to a more sterically crowded environment around the carbonyl group. In the case of this compound, this change in the transition state can affect the vibrational modes of the C-D bonds in the ethyl group, leading to a measurable SKIE.

Theoretical calculations, such as those using density functional theory (DFT), can be used to model the transition state structures for reactions of chloroformates. researchgate.net These computational models can predict vibrational frequencies and, consequently, theoretical KIEs. Comparing these theoretical values with experimental KIEs obtained using this compound can validate or refine the proposed transition state structure. For instance, the polarization of the C-Cl bond is considered a crucial factor in the rate-determining step of some chloroformate reactions. researchgate.net

Deuterium Tracer Studies in Complex Organic Transformations

Beyond KIE studies, this compound is a valuable tool as a deuterium tracer in more complex, multi-step organic reactions. studysmarter.co.uklibretexts.org The deuterated ethyl group acts as a label that can be tracked throughout a reaction sequence.

Tracking Deuterated Ethyl Moieties in Multistep Reaction Pathways

In a multistep synthesis, it is often crucial to understand the fate of each fragment of the starting materials. savemyexams.comyoutube.comnih.gov By using this compound, the ethyl group can be unambiguously identified in the intermediates and final products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. studysmarter.co.uk

This tracking ability is particularly useful in reactions where rearrangements or unexpected transformations might occur. The presence and position of the d5-ethyl group can confirm the proposed reaction pathway or reveal alternative routes.

Hydrogen/Deuterium Exchange Processes in Reaction Intermediates

During a reaction, intermediates may undergo hydrogen-deuterium (H/D) exchange with the solvent or other reagents. nih.gov If this compound is used in a protic solvent, the stability of the C-D bonds in the ethyl group can be assessed. The absence of H/D exchange at the ethyl group would indicate that the C-H bonds at this position are not acidic enough to be deprotonated under the reaction conditions.

Conversely, if H/D exchange were to be observed, it would provide valuable information about the reactivity of the intermediate and the reaction conditions. The pH of the solution can significantly influence the rate of H/D exchange, which often proceeds through acid- or base-catalyzed mechanisms. nih.gov

Applications of Ethyl D5 Chloroformate in Synthetic Organic Chemistry

Introduction of Deuterated Functional Groups

The presence of the five deuterium (B1214612) atoms on the ethyl moiety of ethyl-d5 chloroformate allows for the precise and stable incorporation of an isotopic label into various functional groups.

This compound readily reacts with primary and secondary amines to form the corresponding deuterated ethyl carbamates. This reaction is analogous to the formation of standard ethyl carbamates using ethyl chloroformate and is a fundamental transformation in organic synthesis. The resulting d5-ethyl carbamates are often used as protecting groups for amines or as key intermediates in the synthesis of more complex molecules. rx-sol.comrxchemicals.com The deuterium labeling provides a powerful tool for tracking the fate of the ethyl group in subsequent reactions or for quantifying the parent molecule in complex mixtures using mass spectrometry.

Similarly, the reaction of this compound with alcohols and phenols in the presence of a base yields deuterated ethyl carbonates. These labeled carbonates can be employed in a variety of synthetic contexts, including the preparation of isotopically labeled pharmaceuticals and agrochemicals. marketresearchintellect.com

Table 1: Synthesis of Deuterated Functional Groups using this compound

ReactantFunctional Group FormedApplication
Primary/Secondary AmineDeuterated Ethyl Carbamate (B1207046)Protecting group, synthetic intermediate
Alcohol/PhenolDeuterated Ethyl CarbonateIsotopic labeling for analytical standards

In the presence of a tertiary amine, this compound reacts with carboxylic acids to form deuterated mixed carboxylic-carbonic anhydrides. researchgate.nethighfine.com These mixed anhydrides are highly reactive intermediates that can be used to acylate a variety of nucleophiles, such as amines or alcohols, to form amides and esters, respectively. The formation of the mixed anhydride (B1165640) activates the carboxylic acid, facilitating reactions that might otherwise be sluggish. highfine.com The use of this compound in this context allows for the introduction of a deuterated ethyl carbonate byproduct, which can be useful for monitoring reaction progress or for mechanistic elucidation.

Functional Group Protection and Derivatization with Deuterated Ethyl Moieties

The ethoxycarbonyl (Eoc) group, introduced by ethyl chloroformate, is a well-established protecting group for amines. rx-sol.comorganic-chemistry.org this compound allows for the introduction of a deuterated version of this protecting group. Protecting a functional group prevents it from reacting in subsequent synthetic steps. wikipedia.org The d5-Eoc group can be selectively removed under specific conditions, regenerating the original amine. organic-chemistry.org The deuterium label can be advantageous in complex multi-step syntheses, allowing for the differentiation of multiple protecting groups or for quantifying the efficiency of the deprotection step.

Derivatization is a technique used to modify a molecule to enhance its analytical detection or separation. This compound can be used as a derivatizing agent, for example, by reacting with analytes containing amine or hydroxyl groups. The resulting deuterated derivatives will have a distinct mass signature, facilitating their identification and quantification by mass spectrometry. This is particularly useful in metabolomics and drug metabolism studies.

Role in the Synthesis of Advanced Materials and Labeled Biomolecules

The introduction of deuterium into organic molecules can significantly alter their physical and chemical properties, a phenomenon known as the kinetic isotope effect. This principle is exploited in the synthesis of advanced materials and isotopically labeled biomolecules.

The substitution of hydrogen with deuterium can influence the properties of polymers and optoelectronic materials. resolvemass.ca Deuteration can alter factors such as thermal stability, resistance to oxidative degradation, and photostability. resolvemass.ca While direct use of this compound in polymerization might be specific, it can be used to synthesize deuterated monomers or initiators that are then incorporated into polymer chains. For instance, a monomer containing a hydroxyl or amine group could be modified with this compound to introduce a deuterated ethyl carbonate or carbamate moiety. These deuterated building blocks can then be polymerized. Studies have shown that deuteration can impact the optoelectronic properties of conducting polymers by affecting intermolecular interactions and film morphology. repec.orgnih.govbohrium.com This can lead to changes in device performance in applications like organic photovoltaics and organic light-emitting diodes (OLEDs). repec.org

Table 2: Effects of Deuteration on Polymer Properties

PropertyEffect of DeuterationReference
Thermal StabilityCan be increased nih.govbohrium.comresearchgate.net
Crystallization TemperatureCan be increased nih.govbohrium.comresearchgate.net
Optoelectronic ResponseCan be altered repec.org
Neutron Scattering ContrastEnhanced nih.govresearchgate.net

Stable isotope labeling is a cornerstone of modern biochemical and biomedical research. jpt.com this compound serves as a valuable reagent for introducing a deuterium label into biomolecules such as peptides, amino acids, and metabolites. medchemexpress.com These labeled molecules are chemically identical to their natural counterparts but have a higher mass, allowing them to be used as internal standards in quantitative mass spectrometry-based proteomics and metabolomics. jpt.combiosyn.comcpcscientific.com

For example, the free amino group of an amino acid or the N-terminus of a peptide can be derivatized with this compound to form a stable, deuterated carbamate. marketresearchintellect.com This allows for the precise quantification of the corresponding unlabeled biomolecule in a complex biological sample. nih.gov This technique is crucial for studying protein expression levels, identifying post-translational modifications, and elucidating metabolic pathways. biosyn.comnih.gov

Computational and Theoretical Studies on Deuterated Chloroformate Systems

Quantum Chemical Calculations of Isotope Effects and Spectroscopic Parameters

Quantum chemical calculations are a powerful tool for predicting and understanding the consequences of isotopic substitution on molecular properties. For ethyl-d5 chloroformate, these calculations primarily focus on the kinetic isotope effect (KIE) and changes in spectroscopic parameters.

The primary KIE arises from the difference in zero-point vibrational energies (ZPVE) between the C-H and C-D bonds. The C-D bond is stronger and has a lower ZPVE than the C-H bond. Consequently, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies of both ethyl chloroformate and this compound and their respective transition states for various reactions. mdpi.com From these frequencies, the ZPVEs can be determined, allowing for the theoretical prediction of the KIE.

Secondary isotope effects, which occur when the isotopically substituted bond is not broken in the reaction, can also be computationally investigated. These effects provide information about changes in the chemical environment of the isotopic center during the reaction.

Furthermore, quantum chemical calculations can predict how deuteration affects spectroscopic parameters. For instance, the vibrational frequencies in infrared (IR) and Raman spectroscopy are highly sensitive to atomic masses. The substitution of hydrogen with deuterium (B1214612) in the ethyl group of ethyl chloroformate leads to a noticeable shift in the frequencies of the C-D stretching and bending vibrations compared to the C-H vibrations of the non-deuterated isotopologue. These calculated shifts can be compared with experimental spectroscopic data to validate the computational models and aid in the interpretation of complex spectra. acs.org

Table 1: Calculated Vibrational Frequency Shifts for C-H vs. C-D Bonds

Vibrational ModeTypical C-H Frequency (cm⁻¹)Predicted C-D Frequency (cm⁻¹)
Stretching2850 - 3000~2100 - 2200
Bending1350 - 1480~950 - 1050
Note: These are approximate ranges and the exact values depend on the specific chemical environment and the computational method used.

Molecular Modeling of Reaction Mechanisms Involving Deuterium Isotopologues

Molecular modeling techniques, particularly those that simulate the dynamics of chemical reactions, are instrumental in elucidating the detailed mechanisms of reactions involving deuterated isotopologues like this compound. These models go beyond static calculations of reactants and transition states to explore the entire reaction pathway.

For reactions such as solvolysis or pyrolysis of ethyl chloroformate, computational models can map out the potential energy surface. Theoretical studies on the gas-phase elimination kinetics of alkyl chloroformates have suggested that these reactions can proceed through either a concerted mechanism or a stepwise mechanism involving an unstable chloroformic acid intermediate. mdpi.com By modeling the reaction pathways for both ethyl chloroformate and this compound, researchers can determine how deuteration influences the activation energies and the geometries of the transition states for each proposed mechanism.

Prediction of Reactivity and Selectivity in Deuterated Organic Systems

A key application of computational and theoretical studies on deuterated systems is the prediction of reactivity and selectivity. The insights gained from quantum chemical calculations and molecular modeling of this compound can be extrapolated to predict its behavior in various chemical transformations.

The kinetic isotope effect is a direct measure of the change in reactivity upon isotopic substitution. By calculating the KIE for different potential reaction sites within a molecule, computational methods can predict the regioselectivity of a reaction. For example, if a reaction can proceed via the abstraction of a hydrogen atom from either the methyl or the methylene (B1212753) group of the ethyl moiety, calculating the KIE for deuteration at each position can help determine the preferred reaction pathway.

Furthermore, computational models can be used to understand and predict the stereoselectivity of reactions. By analyzing the transition state structures for the formation of different stereoisomers, it is possible to determine which pathway is energetically more favorable. The subtle electronic and steric effects introduced by deuteration can influence the stability of these transition states, thereby affecting the stereochemical outcome of the reaction.

The ability to predict reactivity and selectivity is of immense practical importance in organic synthesis. By understanding how deuteration impacts the outcome of a reaction, chemists can design more efficient and selective synthetic routes. For instance, the use of deuterated substrates can sometimes lead to higher yields of a desired product by slowing down competing side reactions. Computational studies on model systems like this compound provide the fundamental knowledge required to harness these isotope effects in a predictable and controlled manner.

Conclusion and Future Research Directions

Summary of Key Contributions to the Field

Ethyl-d5 chloroformate has established itself as a crucial reagent in the field of analytical chemistry, particularly for quantitative analysis using isotope dilution mass spectrometry. Its primary contribution lies in its role as a derivatizing agent that introduces a stable isotope label, enabling highly accurate and precise measurements of a wide range of analytes, especially in complex matrices like biological fluids. This has significantly advanced the field of metabolomics by allowing for the absolute quantification of metabolites.

Emerging Methodologies in Deuterium (B1214612) Chemistry Relevant to this compound

The field of deuterium chemistry is continually evolving, with new methodologies that could expand the utility of reagents like this compound. Advances in catalytic deuteration methods could lead to more efficient and selective syntheses of deuterated compounds, potentially lowering the cost and increasing the availability of this compound and other deuterated reagents. Furthermore, the development of new analytical techniques that can leverage the unique properties of deuterated compounds, such as advanced mass spectrometry and NMR methods, will likely create new applications. youtube.com The growing interest in "heavy drugs," where deuterium is strategically incorporated into pharmaceutical molecules to improve their metabolic profiles, is a significant driver for innovation in this area. youtube.combusinessresearchinsights.commarketresearchcommunity.com

Prospective Research Avenues and Untapped Applications for Deuterated Chloroformate Reagents

Future research involving this compound and other deuterated chloroformates could explore several promising avenues. There is potential for the development of new derivatization strategies for a broader range of analytes that are currently difficult to analyze by GC-MS. The synthesis and application of other deuterated chloroformates with different alkyl or aryl groups could offer tailored reactivity and chromatographic properties for specific analytical challenges. Moreover, the use of these reagents in environmental analysis for the quantification of pollutants and in materials science for the synthesis of deuterated polymers with unique properties represents largely untapped areas of application. nih.gov As the demand for highly accurate quantitative methods and sophisticated molecular tracers grows across various scientific disciplines, the importance of reagents like this compound is set to increase.

Q & A

Q. What are the standard protocols for using ethyl-d5 chloroformate in amino acid derivatization for gas chromatography-mass spectrometry (GC-MS)?

this compound is widely used to derivatize polar compounds like amino acids, enhancing their volatility for GC-MS analysis. A validated protocol involves:

  • Dissolving the sample in ethanol:water (3:1 v/v) with pyridine as a catalyst.
  • Adding this compound dropwise under alkaline conditions (pH 9–10) at 4°C to minimize side reactions.
  • Extracting derivatives with organic solvents (e.g., hexane) and analyzing via GC-MS . Methodological Note: Optimize reaction time (typically 5–15 minutes) to prevent over-derivatization, which can generate artifacts .

Q. How does this compound compare to non-deuterated analogs in traceability studies?

The deuterated form (ethyl-d5) introduces a stable isotopic label, enabling precise tracking of derivatized compounds in complex matrices. This is critical for distinguishing endogenous analytes from exogenous contaminants in metabolic profiling . For example, in urinary taurine analysis, deuterated derivatives improve signal specificity by reducing background interference .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Storage: Keep containers tightly sealed at 2–8°C in a moisture-free environment to prevent hydrolysis .
  • Personal Protection: Use nitrile gloves, chemical-resistant lab coats, and fume hoods. Avoid contact with water, which rapidly generates toxic HCl vapor .
  • Spill Management: Neutralize spills with sodium bicarbonate and dispose of waste as hazardous halogenated organic compounds .

Advanced Research Questions

Q. How can researchers optimize this compound derivatization parameters using experimental design?

A factorial design approach is recommended to evaluate variables:

  • Critical Factors: pH (8–10), reaction temperature (4–25°C), and molar ratio of reagent to analyte (2:1 to 5:1).
  • Response Variables: Derivative yield (quantified via internal standards) and signal-to-noise ratios in GC-MS chromatograms. Studies show that lower temperatures (4°C) reduce esterification side reactions, while higher pH (10) accelerates derivatization kinetics .

Q. What mechanisms explain this compound’s role in nickel-catalyzed multicomponent reactions?

In cross-electrophile coupling, this compound acts as a CO surrogate via oxidative addition to nickel catalysts. This enables sequential activation of aryl halides, alkyl halides, and chloroformate to synthesize aryl-alkyl ketones. DFT studies suggest the reaction proceeds through a Ni(0)/Ni(II) cycle, with chloroformate insertion being rate-limiting .

Q. How should researchers address discrepancies in toxicity data for chloroformates?

Toxicity studies often report conflicting LC50 values (e.g., 13–18 ppm for ethyl chloroformate in rodents). To resolve this:

  • Contextualize Exposure Conditions: Differences in animal restraint methods (e.g., collars in mice) may artificially elevate stress responses, skewing toxicity thresholds .
  • Cross-Validate Models: Compare in vitro cytotoxicity (e.g., lung epithelial cell assays) with in vivo data to isolate direct irritant effects from systemic toxicity .

Q. What strategies mitigate cross-contamination risks when analyzing latent fingerprints with this compound derivatization?

  • Solvent Selection: Use ethanol-pyridine mixtures to minimize co-extraction of sebum lipids, which compete with amino acids for derivatization .
  • Blank Controls: Run solvent-only extracts to identify background peaks from reagent decomposition or column bleed .

Data Interpretation and Validation

Q. How can researchers validate the stability of this compound derivatives in long-term storage?

  • Stability Tests: Store derivatives at –20°C and analyze replicate samples over 1–6 months. Monitor degradation via GC-MS peak area ratios (deuterated vs. non-deuterated analogs).
  • QC Metrics: Acceptable stability thresholds: <15% signal loss and <20% RSD for retention times .

Q. What analytical pitfalls arise when using this compound in metabonomic studies?

  • Artifact Formation: Over-derivatization can produce N-ethoxycarbonyl byproducts, misidentified as endogenous metabolites. Mitigate by limiting reaction time and reagent excess .
  • Matrix Effects: Co-eluting compounds in biological samples (e.g., urea in urine) may suppress ionization. Use matrix-matched calibration curves .

Safety and Compliance

Q. How should institutional protocols adapt to this compound’s acute exposure risks?

  • AEGL Compliance: Interim Acute Exposure Guideline Level (AEGL)-1 for ethyl chloroformate is 0.5 ppm (10-minute exposure). Ensure real-time air monitoring in labs .
  • Emergency Training: Conduct drills for HCl vapor exposure, emphasizing rapid decontamination with water showers and NaHCO3 solutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.